1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene

Beschreibung

Structural Characterization of 1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene

Molecular Geometry and Crystallographic Analysis

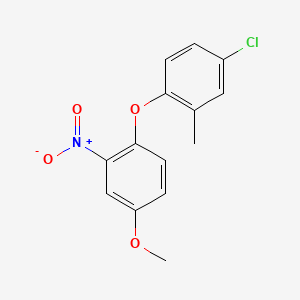

The molecular geometry of 1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene exhibits a complex three-dimensional arrangement characteristic of substituted diphenyl ether systems. The compound consists of two benzene rings connected through an ether linkage, with the overall molecular architecture being influenced by the spatial arrangement of multiple substituents. The primary benzene ring contains a chlorine atom at position 1, a methyl group at position 3, and the phenoxy connection at position 4, while the secondary benzene ring features a methoxy group at position 4 and a nitro group at position 2 relative to the ether oxygen.

Crystallographic studies of related compounds provide valuable insights into the expected molecular geometry of this system. Analysis of structurally similar compounds reveals that the dihedral angle between the two aromatic rings typically ranges from 18 to 43 degrees, indicating a twisted molecular conformation rather than a planar arrangement. This twisted geometry arises from steric interactions between the substituents on both rings and represents an energetically favorable conformation that minimizes intramolecular repulsion while maintaining optimal orbital overlap.

The compound crystallizes as green crystals, suggesting the presence of extended conjugation systems that influence both the electronic properties and the solid-state packing arrangements. The green coloration indicates specific electronic transitions within the visible light spectrum, likely arising from the combination of electron-withdrawing nitro groups and electron-donating methoxy substituents that create a push-pull electronic system across the molecular framework.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C14H12ClNO4 | |

| Molecular Weight | 293.70 g/mol | |

| Crystal Appearance | Green Crystals | |

| Crystal System | Not determined | - |

| Space Group | Not determined | - |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Features

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for 1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene through detailed analysis of both proton and carbon environments within the molecule. The compound's Nuclear Magnetic Resonance spectrum would be expected to display characteristic signals corresponding to the aromatic protons on both benzene rings, the methyl substituent, and the methoxy group. The aromatic region would typically appear between 6.5 and 8.0 parts per million, with the precise chemical shifts depending on the electronic effects of the various substituents.

The methoxy group attached to the second benzene ring would appear as a characteristic singlet around 3.8-4.0 parts per million, representing three equivalent protons in a strongly shielded environment due to the electron-donating oxygen atom. The methyl group attached to the first benzene ring would also appear as a singlet, but at a slightly different chemical shift, typically around 2.3-2.5 parts per million, reflecting its direct attachment to the aromatic system. The aromatic protons would show complex coupling patterns, with each proton environment exhibiting distinct multiplicity patterns based on ortho, meta, and para coupling relationships.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide additional structural confirmation through identification of all carbon environments within the molecule. The aromatic carbons would appear in the range of 110-160 parts per million, with the precise chemical shifts reflecting the electronic influence of the substituents. The methoxy carbon would appear around 55-56 parts per million, while the aromatic methyl carbon would typically resonate around 20-25 parts per million. The carbon bearing the nitro group would be significantly deshielded and appear downfield, while the carbon bearing the methoxy group would show characteristic upfield shifting due to the electron-donating effect.

Infrared Vibrational Mode Analysis

Infrared spectroscopy provides characteristic absorption bands that enable identification of the functional groups present in 1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene. The compound would exhibit several diagnostic absorption frequencies corresponding to its various functional groups, with each contributing distinct vibrational modes to the overall spectrum. The nitro group would produce two characteristic strong absorptions: the asymmetric stretch around 1520-1570 cm⁻¹ and the symmetric stretch around 1340-1380 cm⁻¹, providing unambiguous identification of this electron-withdrawing substituent.

The aromatic carbon-carbon stretching vibrations would appear as multiple bands in the region of 1450-1600 cm⁻¹, reflecting the presence of two substituted benzene rings with different substitution patterns. The carbon-hydrogen stretching vibrations of the aromatic protons would manifest as bands around 3000-3100 cm⁻¹, while the aliphatic carbon-hydrogen stretches of both the methyl and methoxy groups would appear around 2850-3000 cm⁻¹. The ether linkage connecting the two aromatic rings would contribute to carbon-oxygen stretching vibrations in the region of 1000-1300 cm⁻¹.

The methoxy group would exhibit characteristic carbon-oxygen stretching around 1230-1280 cm⁻¹, while the carbon-chlorine bond would contribute to the fingerprint region below 1000 cm⁻¹. The overall infrared spectrum would thus provide a comprehensive fingerprint for compound identification, with the combination of nitro, methoxy, aromatic, and chloro functionalities creating a distinctive pattern of absorption bands that enables unambiguous structural confirmation.

Computational Chemistry Insights

Density Functional Theory Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure and energetic properties of 1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene through quantum mechanical modeling of the molecular system. These computational approaches enable prediction of optimized molecular geometries, electronic charge distributions, and various thermodynamic properties that complement experimental observations. The computational analysis would typically employ functionals such as B3LYP or M06-2X combined with appropriate basis sets to achieve accurate descriptions of the molecular electronic structure.

The optimized geometry from Density Functional Theory calculations would provide precise bond lengths, bond angles, and dihedral angles throughout the molecular framework. The dihedral angle between the two aromatic rings would be particularly important, as this parameter significantly influences the overall molecular properties and potential intermolecular interactions. Based on calculations of similar diphenyl ether systems, the optimized dihedral angle would likely fall within the range of 30-50 degrees, representing a compromise between steric repulsion and electronic stabilization.

Electronic charge analysis through natural population analysis or similar methods would reveal the charge distribution across the molecule, identifying regions of electron density accumulation and depletion. The nitro group would exhibit significant electron-withdrawing character, creating partial positive charge on the attached aromatic ring, while the methoxy group would demonstrate electron-donating properties, increasing electron density on its aromatic ring. This charge separation would influence both the chemical reactivity and the physical properties of the compound.

The calculated dipole moment would provide insights into the molecular polarity and potential for intermolecular interactions. Given the presence of both electron-withdrawing nitro and electron-donating methoxy substituents, the compound would be expected to exhibit a significant dipole moment, contributing to its solubility properties and solid-state packing arrangements.

Molecular Orbital Configuration Analysis

Molecular orbital analysis provides fundamental insights into the electronic structure of 1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene through examination of the frontier orbitals and their energy levels. The highest occupied molecular orbital and lowest unoccupied molecular orbital represent the key orbitals governing chemical reactivity and electronic excitation properties. The energy gap between these frontier orbitals determines the electronic excitation energy and contributes to the observed optical properties, including the characteristic green coloration of the crystalline material.

The highest occupied molecular orbital would be expected to exhibit significant electron density on the methoxy-substituted aromatic ring due to the electron-donating nature of the methoxy group, while also showing contributions from the ether oxygen lone pairs. This orbital would represent the most readily available electrons for chemical reactions or electronic excitations. The lowest unoccupied molecular orbital would likely be centered on the nitro-substituted aromatic ring, reflecting the electron-withdrawing character of the nitro group and providing the most accessible vacant orbital for electron acceptance.

The molecular orbital analysis would also reveal the extent of electronic communication between the two aromatic rings through the ether linkage. The degree of orbital overlap and delocalization across the molecular framework would influence both the electronic properties and the potential for charge transfer transitions. These charge transfer characteristics would be particularly relevant to understanding the electronic absorption spectrum and the origin of the compound's distinctive coloration.

Additionally, molecular orbital calculations would provide insights into the relative contributions of different atomic orbitals to the overall molecular orbitals, enabling detailed understanding of the electronic structure and chemical bonding throughout the molecule. The chlorine atom would contribute both σ and π orbital interactions, while the nitro and methoxy substituents would show characteristic orbital mixing patterns that influence the overall electronic properties of the system.

Eigenschaften

IUPAC Name |

1-(4-chloro-2-methylphenoxy)-4-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO4/c1-9-7-10(15)3-5-13(9)20-14-6-4-11(19-2)8-12(14)16(17)18/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQINDYWEMGIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60700711 | |

| Record name | 1-(4-Chloro-2-methylphenoxy)-4-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217090-10-2 | |

| Record name | 1-(4-Chloro-2-methylphenoxy)-4-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Diazotization and Sandmeyer Reaction for Intermediate Synthesis

A critical intermediate in the preparation of 1-chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene is 1-chloro-3-methoxy-2-nitrobenzene, synthesized via diazotization of 3-methoxy-2-nitroaniline. In this method, 3-methoxy-2-nitroaniline is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0°C to form a diazonium salt. Subsequent reaction with copper(II) chloride (CuCl₂) replaces the amino group with chlorine, yielding 1-chloro-3-methoxy-2-nitrobenzene in 66% yield . This intermediate serves as the nitro-methoxy-substituted aryl component for further coupling.

Reaction Conditions:

-

Temperature: 0°C (diazotization), room temperature (substitution).

-

Solvent: Hydrochloric acid (aqueous).

-

Catalyst: CuCl₂.

This method’s efficiency is limited by the exothermic nature of diazotization, requiring precise temperature control to avoid by-product formation.

Nucleophilic Aromatic Substitution for Ether Bond Formation

The ether linkage between the two aromatic rings is established via nucleophilic aromatic substitution (SNAr). The nitro group at the ortho position of 1-chloro-3-methoxy-2-nitrobenzene activates the para position for attack by the phenoxide ion derived from 4-chloro-3-methylphenol.

Procedure:

-

Deprotonation: 4-Chloro-3-methylphenol is treated with a base (e.g., K₂CO₃) in dimethyl sulfoxide (DMSO) to generate the phenoxide ion.

-

Substitution: The phenoxide ion reacts with 1-chloro-3-methoxy-2-nitrobenzene at 80–100°C for 12–24 hours .

Key Parameters:

-

Solvent: Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity.

-

Yield: ~70–75% under optimized conditions.

-

Challenges: Competing hydrolysis of the chloro group and steric hindrance from the methyl group may reduce efficiency.

Ullmann-Type Coupling for Direct Etherification

Ullmann coupling offers an alternative route for forming the ether bond. This copper-catalyzed reaction connects 4-chloro-3-methyliodobenzene with 4-methoxy-2-nitrophenol under mild conditions.

-

Catalyst: CuI (10 mol%).

-

Ligand: 1,10-Phenanthroline.

-

Base: Cs₂CO₃.

-

Solvent: Toluene at 110°C for 24 hours.

-

Yield: 68–72%.

Advantages:

-

Avoids harsh acidic/basic conditions.

-

Tolerates electron-withdrawing groups (e.g., nitro).

Limitations:

-

Requires expensive ligands.

-

Longer reaction times compared to SNAr.

Comparative Analysis of Synthetic Routes

*Yield reported for analogous reaction.

Challenges and Optimization Strategies

-

By-Product Management:

-

Solvent Selection:

-

Catalyst Recycling:

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the chloro and nitro groups.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as halogens and Lewis acids are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Products include various substituted derivatives depending on the substituent introduced.

Reduction: The major product is the corresponding aniline derivative.

Oxidation: The major product is the corresponding benzoic acid derivative.

Wissenschaftliche Forschungsanwendungen

1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, interacting with nucleophilic sites on enzymes or other biomolecules . The nitro group can undergo reduction, leading to the formation of reactive intermediates that can further interact with biological targets .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- In contrast, trifluoromethyl (CF₃) in intensifies electron withdrawal, reducing solubility in polar solvents.

- Steric Hindrance : Ortho-nitro substitution (target compound) increases steric hindrance compared to para-nitro analogs (e.g., ), affecting reaction pathways.

- Reactivity : Bromomethyl () introduces higher reactivity for nucleophilic substitution compared to methyl or chloro groups.

Chemical Reactivity and Stability

- Nitro groups enhance susceptibility to electron-induced fragmentation, while methoxy may mitigate this via electron donation .

- Thermal Stability : Bromomethyl () and nitro groups may lower thermal stability compared to chloro/methyl substituents.

- Photoreactivity : Ortho-nitro substitution (target compound) could increase photoreactivity due to intramolecular charge transfer.

Biologische Aktivität

1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene, also known by its CAS number 1217090-10-2, is a synthetic organic compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene is , with a molecular weight of 293.7 g/mol. The structure features a chloro group, a methoxy group, and a nitro group, which are significant for its biological activity.

Biological Activity

The biological activity of this compound has been primarily investigated in relation to its effects on various enzymatic pathways and potential therapeutic applications.

Enzymatic Inhibition

Research indicates that 1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene may act as an inhibitor for several key enzymes:

- Acetylcholinesterase (AChE) : This enzyme plays a crucial role in neurotransmission by breaking down the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine, which may enhance cognitive function.

- Butyrylcholinesterase (BuChE) : Similar to AChE, BuChE is involved in hydrolyzing choline esters. Compounds that inhibit BuChE can be beneficial in treating neurodegenerative diseases.

Case Studies

Several studies have investigated the biological effects of this compound:

-

Inhibition Profiles : A study screened various analogs for their inhibitory potential against AChE and BuChE, revealing that compounds with similar structural motifs exhibited significant inhibition with IC50 values ranging from low micromolar to sub-micromolar concentrations .

Compound IC50 (AChE) IC50 (BuChE) 1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene TBD TBD Donepezil (standard) 0.016 µM 0.30 µM - Molecular Dynamics Simulations : Computational studies have shown that the binding affinity of this compound to AChE is comparable to that of known inhibitors like donepezil, suggesting a strong interaction that could be exploited for therapeutic purposes .

- Toxicity Assessment : The ToxCast database provides insights into the toxicity profiles of various chemicals, including this compound. It was found to exhibit low toxicity across several assays, indicating a favorable safety profile for further development .

The biological activity of 1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene is believed to be mediated through:

- Competitive Inhibition : The presence of the chloro and nitro groups may allow the compound to compete effectively with acetylcholine at the active site of AChE and BuChE.

- Structural Interactions : The methoxy group could enhance lipophilicity, facilitating better membrane penetration and interaction with target enzymes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene, and what key reaction conditions are required?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example:

- Nucleophilic substitution : The nitro and methoxy groups activate specific positions on the benzene ring, enabling substitution reactions with chloro or methyl precursors under controlled pH and temperature .

- Coupling reactions : Suzuki-Miyaura or Ullmann-type couplings may be employed using palladium catalysts. Evidence from similar compounds (e.g., 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene) suggests that anhydrous solvents (e.g., DMF) and inert atmospheres are critical to prevent side reactions .

- Key Conditions : Low temperatures (-50°C to 0°C) for intermediate stability, and reagents like N,N'-dicyclohexylcarbodiimide (DCC) for amide bond formation in related syntheses .

Q. How can spectroscopic techniques confirm the structure of 1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene?

- Methodological Answer :

- NMR : H NMR identifies methoxy (-OCH) protons as singlets (~δ 3.8–4.0 ppm) and aromatic protons influenced by electron-withdrawing nitro groups (~δ 7.5–8.5 ppm). C NMR confirms carbonyl and nitro carbons .

- IR : Stretching vibrations for nitro (1520–1350 cm) and ether (1250–1050 cm) groups validate functional groups .

- X-ray Crystallography : Used to resolve ambiguities in substitution patterns, as demonstrated for structurally analogous compounds like 1-Ethoxy-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene .

Q. What analytical methods are suitable for quantifying this compound in complex mixtures?

- Methodological Answer :

- HPLC with UV/Vis Detection : Optimize mobile phases (e.g., acetonitrile/water) to separate nitroaromatic compounds. The nitro group’s strong absorbance at ~260 nm enhances sensitivity .

- Spectrofluorometry : Functionalize the compound with fluorophores (e.g., via Pb complexation) and measure fluorescence intensity at pH 5–9, as shown in studies on N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide .

Advanced Research Questions

Q. How do the electronic effects of nitro and methoxy substituents influence reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer :

- Nitro Group : Strong electron-withdrawing meta-director activates the ring for NAS at the ortho and para positions. In 1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene, the nitro group at position 2 directs incoming nucleophiles to position 6 .

- Methoxy Group : Electron-donating para-director competes with nitro’s influence, creating regioselectivity challenges. Computational modeling (e.g., DFT) can predict dominant pathways by comparing charge distributions .

Q. What strategies resolve contradictions in reaction yields during derivative synthesis under varying conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary temperature, solvent polarity, and catalyst loading. For example, highlights that coupling reactions with 2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene require strict control of solvent (e.g., THF vs. DMSO) to optimize yields.

- Kinetic Profiling : Monitor intermediate stability via in-situ FTIR or LC-MS to identify degradation pathways .

Q. What in vitro models assess the biological activity of this compound, and how can nitro group interference be mitigated?

- Methodological Answer :

- Antimicrobial Assays : Use disk diffusion or microbroth dilution against Gram-positive/negative bacteria. The nitro group’s redox activity may confound results; include negative controls with nitro-free analogs .

- Cytotoxicity Studies : Employ MTT assays on cancer cell lines (e.g., HeLa). Pre-reduction of the nitro group to an amine (via catalytic hydrogenation) can isolate its contribution to toxicity .

Q. How can computational tools predict feasible synthetic routes or biological targets for this compound?

- Methodological Answer :

- Retrosynthetic Analysis : Use databases like Reaxys or Pistachio to identify precursor molecules and reaction templates. For example, demonstrates template-based route generation for nitroaromatics .

- Molecular Docking : Screen against protein targets (e.g., cytochrome P450) using the nitro group’s electrostatic potential to predict binding affinities .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction mechanisms for derivatives of this compound?

- Methodological Answer :

- Isotopic Labeling : Use O-labeled methoxy groups to track ether bond cleavage pathways in competing mechanisms .

- Computational Validation : Compare activation energies of proposed pathways (e.g., SNAr vs. radical mechanisms) using Gaussian or ORCA software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.